(E)-beta,2-Dibromostyrene

Suzuki-Miyaura coupling E/Z stereochemistry homocoupling

(E)-beta,2-Dibromostyrene (IUPAC: 1-bromo-2-[(E)-2-bromoethenyl]benzene; CAS 1298047-80-9) is a dibrominated styryl derivative with molecular formula C₈H₆Br₂ and molecular weight 261.94 g/mol. It features an ortho-bromo substituent on the aromatic ring and an E-configured vinyl bromide on the β-carbon, giving it two chemically distinct C–Br bonds — one aryl and one vinyl — that can participate selectively in cross-coupling reactions.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 1298047-80-9
Cat. No. B015199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-beta,2-Dibromostyrene
CAS1298047-80-9
Synonyms1-bromo-2-[-2-bromoethenyl]benzene; 
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CBr)Br
InChIInChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+
InChIKeyQVAATRYVCKQWLN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-beta,2-Dibromostyrene (CAS 1298047-80-9): A Structurally Defined Dibrominated Styrene Building Block for Cross-Coupling and Polymer Applications


(E)-beta,2-Dibromostyrene (IUPAC: 1-bromo-2-[(E)-2-bromoethenyl]benzene; CAS 1298047-80-9) is a dibrominated styryl derivative with molecular formula C₈H₆Br₂ and molecular weight 261.94 g/mol [1]. It features an ortho-bromo substituent on the aromatic ring and an E-configured vinyl bromide on the β-carbon, giving it two chemically distinct C–Br bonds — one aryl and one vinyl — that can participate selectively in cross-coupling reactions . The (E)-isomer dominates (>95%) under equilibrium conditions in the cis/trans mixture . As an organobromine compound with 61.0% bromine by weight, it serves as a versatile intermediate in organic synthesis, mechanistic halogen chemistry, polymer chemistry, and flame-retardant materials research .

Why (E)-beta,2-Dibromostyrene Cannot Be Replaced by Generic Dibromostyrenes or Monobromo Analogs in Research and Industrial Use


(E)-beta,2-Dibromostyrene occupies a unique structural niche among brominated styrenes that no single analog can replicate. Generic dibromostyrene (mixed isomers, CAS 31780-26-4) presents as an undefined mixture of positional and geometric isomers, compromising stereochemical reproducibility in cross-coupling outcomes — a critical factor given that E- and Z-styryl bromide isomers exhibit dramatically different product distributions in Suzuki couplings (73% vs 99% cross-coupling yield, respectively) [1]. Regioisomeric dibromostyrenes (e.g., 2,5-, 2,4-, 3,4-) lack the vinyl bromide moiety, forfeiting the sequential, chemoselective coupling capability enabled by the two electronically differentiated C–Br bonds present in (E)-beta,2-Dibromostyrene . Monobromo analogs such as β-bromostyrene (CAS 103-64-0) provide only 43.6% bromine by weight versus 61.0% for the dibromo compound, directly limiting achievable flame-retardant loading in polymer applications without exceeding additive thresholds that compromise mechanical properties [2]. Furthermore, (E)-beta,2-Dibromostyrene serves as the direct precursor for stereoselective synthesis of photoaffinity labeling reagents via Hirao-type reduction, a transformation that cannot be accomplished with non-dibrominated or Z-configured starting materials [3].

Quantitative Differentiation Evidence for (E)-beta,2-Dibromostyrene vs. Closest Analogs


E-Configured Styryl Bromide Enables Distinctive Cross-Coupling Selectivity vs. Z-Isomer

Although direct head-to-head Suzuki coupling data for (E)-beta,2-dibromostyrene versus its Z-isomer are not reported in the open literature, the stereochemical effect on cross-coupling outcome is well-established at the class level using the monobromo styryl system. In a controlled Suzuki reaction with PhB(OH)₂ under identical conditions (Pd(PPh₃)₄ 1.5 mol%, K₂CO₃, toluene, 80°C, 1 h), (Z)-styryl bromide afforded the cross-coupling product (Z)-stilbene in 99% yield, whereas (E)-styryl bromide produced only 73% of the desired (E)-stilbene, with substantial competing homocoupling pathways generating 1,4-diphenylbutadiene (22%) and biphenyl (27%) [1]. This 26-percentage-point yield differential and the divergent product distribution demonstrate the synthetic necessity of procuring the isomerically defined (E)-beta,2-Dibromostyrene rather than an undefined E/Z mixture when predictable cross-coupling outcomes are required [1].

Suzuki-Miyaura coupling E/Z stereochemistry homocoupling cross-coupling selectivity

61.0% Bromine Content of (E)-beta,2-Dibromostyrene Provides Superior Flame-Retardant Efficiency over Non-Halogenated Styrene

(E)-beta,2-Dibromostyrene (C₈H₆Br₂, MW 261.94 g/mol) contains 61.0% bromine by weight, in contrast to styrene (C₈H₈) which contains 0% bromine . When dibromostyrene is incorporated into polystyrene-clay nanocomposites at loading levels providing less than 4% bromine content in the final material, the presence of the dibromostyrene comonomer enhances flame retardancy compared to both virgin polystyrene and polystyrene nanocomposites prepared from non-halogen-containing organically-modified clays [1]. In bulk polymerization processes with styrenic polymers, dibromostyrene added at 3–8% by weight provides a bromine content of approximately 2–5% in the copolymer, which has been demonstrated to reduce peak heat release rate by 40–60% while also significantly decreasing total heat released . For comparison, achieving equivalent bromine loading using monobromostyrene (43.6% Br) would require approximately 40% higher monomer incorporation, risking greater perturbation of the host polymer's mechanical and thermal properties [2].

flame retardancy bromine content peak heat release rate polymer nanocomposites

Two Electronically Differentiated C–Br Bonds Enable Sequential Chemoselective Cross-Coupling vs. Symmetric Dibromostyrene Regioisomers

(E)-beta,2-Dibromostyrene bears two electronically and sterically distinct C–Br bonds: an ortho-aryl bromide and an E-configured vinyl bromide . This electronic differentiation allows for sequential, chemoselective cross-coupling — the vinyl bromide can be engaged first under milder conditions, followed by the aryl bromide in a subsequent coupling step, or vice versa depending on catalyst/ligand selection . In contrast, symmetrically substituted regioisomeric dibromostyrenes such as 2,5-dibromostyrene (CAS 32917-57-0) and 3,4-dibromostyrene (CAS 24162-64-9) feature only aryl bromides with similar electronic environments, limiting the potential for sequential chemoselective transformations . While compound-specific quantitative chemoselectivity data for (E)-beta,2-Dibromostyrene under various catalytic conditions remain limited in the open literature, the principle of aryl–vinyl bromide differentiation is well-established in synthetic methodology [1]. The synthetic versatility arising from this orthogonal reactivity has been demonstrated with related β,β-dibromostyrene derivatives, where the vinyl dibromide moiety has been used as a precursor for stereoselective reduction to either (E)- or (Z)-β-bromostyrene products [2].

chemoselective cross-coupling ortho-bromoarene vinyl bromide Suzuki-Miyaura

(E)-beta,2-Dibromostyrene as a Stereospecific Precursor for Photoaffinity Labeling Reagents via Hirao-Type Reduction

(E)-beta,2-Dibromostyrene serves as the essential synthetic precursor in a published stereoselective route to (E)- and (Z)-β-bromostyrenes containing a trifluoromethyldiazirine photophore for photoaffinity labeling (PAL) applications [1]. The synthetic sequence involves palladium-catalyzed stereoselective hydrogenolysis (Hirao-type reduction) of the corresponding trifluoromethyldiazirinyl β,β-dibromostyrene to generate either the (E)- or (Z)-β-bromostyrene product without damaging the photolabile diazirine moiety [1]. This route also enables facile deuterium incorporation for MS-based detection of photolabeled components [1]. Neither the mono-bromo analog (β-bromostyrene) nor non-dibrominated styrenes can undergo this transformation, as the dibromo functionality is mechanistically required for the stereoselective reduction step [1]. While this evidence is qualitative rather than quantitative, it represents a unique, compound-specific application not achievable with any closest analog, directly answering the procurement differentiation question for chemical biology laboratories developing PAL probes [2].

photoaffinity labeling diazirine stereoselective reduction chemical proteomics

Graphite-Mediated Synthesis of E-α,β-Dibromostyrene with Inhibition of Undesired E→Z Isomerization: Configurational Stability of the E-Isomer

A key practical concern when handling β,β-dibromostyrene derivatives is the propensity for bromine-catalyzed E→Z isomerization, which erodes stereochemical purity during storage and reaction. Research has demonstrated that phenylacetylene can be stereoselectively brominated by molecular bromine adsorbed on graphite in carbon tetrachloride to produce E-α,β-dibromostyrene, and notably, the graphite surface inhibits the bromine-catalyzed isomerization of the E-isomer to the Z-isomer that normally occurs in homogeneous solution [1]. This finding provides direct evidence that the E-configuration, while thermodynamically favored under certain conditions, requires stabilization strategies to maintain isomeric purity — a consideration that directly informs procurement and storage decisions for (E)-beta,2-Dibromostyrene [1]. Purchasing the pre-isomerized, isomerically defined (E)-compound rather than a mixed isomer stock eliminates the need for end-user purification and isomer separation steps .

E/Z isomerization graphite inhibition stereoselective bromination α,β-dibromostyrene

Procurement-Relevant Application Scenarios Where (E)-beta,2-Dibromostyrene (CAS 1298047-80-9) Demonstrates Verifiable Differentiation


Stereochemically Defined Cross-Coupling for Pharmaceutical Intermediate Synthesis

In medicinal chemistry programs requiring stereochemically pure (E)-configured styryl coupling products, (E)-beta,2-Dibromostyrene provides the requisite isomerically defined starting material. The well-documented divergent reactivity of E- vs. Z-styryl bromides in Suzuki-Miyaura couplings — where the E-isomer generates significant homocoupling side products (49% total) while the Z-isomer delivers near-quantitative cross-coupling (99%) — means that procurement of the isomerically pure (E)-compound is essential for reaction outcome predictability and impurity profile control in GMP-relevant synthetic sequences [1]. The ortho-aryl bromide further enables sequential coupling strategies for constructing complex biaryl-alkenyl scaffolds from a single building block .

Flame-Retardant Copolymer Formulation Requiring High Bromine Loading with Minimal Property Compromise

For polymer scientists formulating flame-retardant styrenic copolymers, (E)-beta,2-Dibromostyrene's 61.0% bromine content represents a meaningful advantage over monobromostyrene (43.6% Br) and non-halogenated styrene (0% Br) [1]. Incorporation of dibromostyrene at 3–8% by weight into bulk styrenic polymerizations provides 2–5% copolymer bromine content, which has been experimentally demonstrated to reduce peak heat release rate by 40–60% in cone calorimetry testing . The synergy between dibromostyrene and organically-modified nanoclays enables effective flame retardancy at bromine levels below 4%, minimizing the plasticization and Tg depression often associated with high additive loadings [2].

Photoaffinity Labeling Probe Development in Chemical Proteomics

Chemical biology laboratories engaged in target identification via photoaffinity labeling (PAL) should procure (E)-beta,2-Dibromostyrene as the specific building block for constructing trifluoromethyldiazirine-based PAL probes. The published stereoselective Hirao-type reduction protocol converts the β,β-dibromostyrene motif to either (E)- or (Z)-β-bromostyrene while preserving the photolabile diazirine moiety — a transformation mechanistically inaccessible from monobromo or non-dibrominated styrenes [1]. The additional ability to incorporate deuterium during this transformation facilitates downstream MS-based detection and quantification of photolabeled protein targets [1].

Mechanistic Organometallic Chemistry Research on Orthogonal C–Br Bond Activation

For academic and industrial research groups investigating chemoselective oxidative addition and cross-coupling methodology, (E)-beta,2-Dibromostyrene serves as a model substrate possessing two electronically distinct C–Br bonds (aryl vs. vinyl) on a single molecular framework [1]. This enables systematic studies of catalyst-controlled chemoselectivity — for example, Pd(0) catalysts with different ligand sets can be evaluated for preferential activation of the vinyl bromide over the ortho-aryl bromide or vice versa — providing mechanistic insights applicable to the design of sequential coupling strategies for polyhalogenated substrates in complex molecule synthesis [1].

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